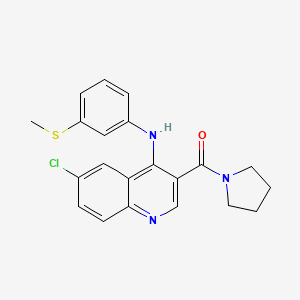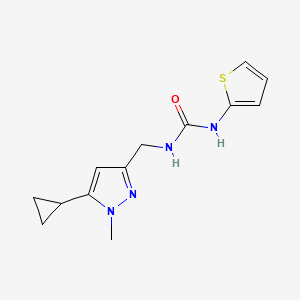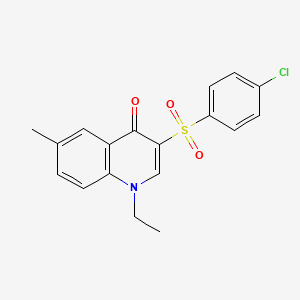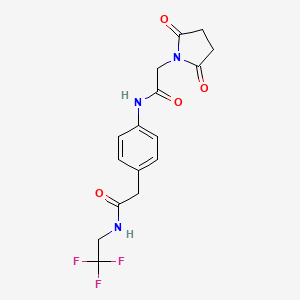![molecular formula C27H30N4O2 B2719414 3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone CAS No. 1251676-78-4](/img/structure/B2719414.png)
3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone” is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold . This scaffold is known for its bioactive properties and is often used in plant disease management .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including the compound , typically involves the Castagnoli–Cushman reaction . Another study also mentioned the synthesis of similar derivatives targeting Protein arginine methyltransferases 5 (PRMT5) using a structure-based approach .Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s part of a larger family of compounds known as 3,4-dihydroisoquinolin-1(2H)-one derivatives . These compounds are known for their bioactive properties and are often used in plant disease management .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound typically involve the Castagnoli–Cushman reaction . This reaction is commonly used in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound, along with related heterocycles, has been synthesized and structurally analyzed using various methods like IR, NMR, LC-MS, and X-ray diffraction. These analyses are crucial in understanding the molecular structure and stability, which are important for pharmaceutical applications (Benaka Prasad et al., 2018).
Enzyme Inhibition and Pharmacological Potential
- This class of compounds, particularly derivatives of 3,4-dihydroisoquinolin, have shown promise as selective butyrylcholinesterase (BChE) inhibitors. They exhibit potential in the treatment of Alzheimer’s disease, as BChE inhibitors can reduce amyloid-beta aggregation. The compounds' binding modes have been explored through molecular docking and dynamics simulation, indicating their potential as valuable chemical templates for developing selective BChE inhibitors (Jiang et al., 2019).
Crystal Structure in Complex Formation
- Research has been conducted on the crystal structure of compounds related to 3,4-dihydroisoquinolin in complex with metal ions like copper and cobalt. This can be particularly important in the field of coordination chemistry, potentially leading to applications in catalysis or material science (Sokol et al., 2011).
Therapeutic Agent Properties
- Derivatives of 3,4-dihydroisoquinolin have been synthesized and characterized, revealing their potential as therapeutic agents. These compounds exhibit properties such as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulation, making them of significant interest in pharmaceutical research (Bonilla-Castañeda et al., 2022).
Molecular Surface Analysis
- Detailed molecular surface analysis, like Hirshfeld surface analysis, has been applied to these compounds. This type of analysis helps in understanding the intermolecular interactions within the crystal structure, which is vital for predicting and tailoring the compound’s physical and chemical properties for specific applications (Prasad et al., 2018).
Potential PET Agent for Imaging in Parkinson's Disease
- Certain derivatives have been explored as potential PET imaging agents for Parkinson's disease. This indicates the relevance of these compounds in neuroimaging and their potential role in diagnosing and monitoring neurological conditions (Wang et al., 2017).
Zukünftige Richtungen
The future directions for this compound could involve further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . Additionally, these derivatives could be further explored for their potential in the treatment of leukemia and lymphoma by targeting PRMT5 .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-2-20-7-9-24(10-8-20)33-26-17-25(28-19-29-26)30-14-12-22(13-15-30)27(32)31-16-11-21-5-3-4-6-23(21)18-31/h3-10,17,19,22H,2,11-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNJXGBYRPSQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2719335.png)
![Tert-butyl N-[[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2719336.png)
![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)

![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)
![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)

![9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2719345.png)


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2719349.png)
